Home > Products > Bioactive Reagents P385 > Adenosine amine congener
Adenosine amine congener - 96760-69-9

Adenosine amine congener

Catalog Number: EVT-258035
CAS Number: 96760-69-9
Molecular Formula: C28H32N8O6
Molecular Weight: 576.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adenosine amine congener (ADAC) is a synthetic compound classified as a selective adenosine A1 receptor agonist [, , , , ]. It serves as a valuable tool in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes [, , , , , , , ].

N6-Cyclopentyladenosine (CPA)

Compound Description: N6-Cyclopentyladenosine (CPA) is a selective adenosine A1 receptor agonist. [, ] It mimics the effects of adenosine by binding to and activating A1 receptors. [] Studies have shown that CPA can induce hyperpolarization in neurons, depress excitatory and inhibitory postsynaptic potentials, and provide partial protection against noise-induced cochlear injury. [, , ]

Relevance: Like adenosine amine congener, CPA acts as a selective agonist for adenosine A1 receptors, highlighting its importance in studying the role of A1 receptors in various physiological and pathological conditions. [, , ] Their shared mechanism of action suggests they may have similar therapeutic potential in conditions where A1 receptor activation is beneficial.

2-Chloro-N6-Cyclopentyladenosine (CCPA)

Compound Description: 2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and selective adenosine A1 receptor agonist. [] CCPA effectively reduces the extent of cardiac myocyte injury induced by hypoxia in vitro. [] This cardioprotective effect was blocked by the A1 receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine, confirming its action is mediated through the A1 receptor. []

Relevance: CCPA, like adenosine amine congener, acts specifically on A1 receptors, making it a valuable tool for investigating A1 receptor-mediated effects. [] The fact that both agonists demonstrate a protective effect against ischemic injury in different tissues underscores the potential therapeutic importance of A1 receptor activation in such conditions.

5'-(N-Ethylcarboxamido)adenosine (NECA)

Compound Description: 5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent adenosine receptor agonist with higher affinity for A2A receptors but also activates A1 receptors. [] NECA demonstrated an ability to lower the basal permeability of human umbilical vein endothelial cells in a concentration-dependent manner. [] Additionally, NECA effectively prevented the increase in permeability induced by exposure to xanthine and xanthine oxidase, indicating a protective effect against oxidant injury in endothelial cells. []

Relevance: While 5'-(N-Ethylcarboxamido)adenosine exhibits affinity for both A1 and A2A receptors, its ability to mimic the protective effect of adenosine amine congener against oxidant injury in endothelial cells suggests that the A1 receptor may play a significant role in mediating this particular effect. [, ]

Adenosine

Compound Description: Adenosine is an endogenous nucleoside that acts as a signaling molecule through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. [, ] It is involved in various physiological processes, including regulation of neurotransmission, immune response, and vascular tone. [, , ] Adenosine has been shown to lower basal permeability in human umbilical vein endothelial cells and protect against oxidant-induced permeability increases. [] It also plays a crucial role in ischemic preconditioning, inducing a state of ischemic tolerance in the retina. []

Relevance: Adenosine serves as the endogenous ligand for the receptors targeted by adenosine amine congener. [] Understanding adenosine's broad range of effects is essential to contextualize the specific actions of ADAC as a selective A1 receptor agonist. []

CGS21680

Compound Description: CGS21680 is a selective adenosine A2A receptor agonist. [] Intravitreal injections of CGS21680 have been shown to partially mimic the protective effects of ischemic preconditioning in the retina, suggesting that A2A receptor activation contributes to the development of ischemic tolerance. []

Relevance: While adenosine amine congener acts primarily on A1 receptors, the ability of CGS21680, an A2A agonist, to induce a similar protective effect in the retina, albeit partial, highlights the potential interplay between different adenosine receptor subtypes in mediating neuroprotection. []

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Compound Description: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a highly selective antagonist for adenosine A1 receptors. [, ] It effectively blocks the protective effects of both adenosine and the A1 receptor agonist adenosine amine congener against ischemic damage, confirming the involvement of A1 receptors in these processes. [, ]

Relevance: As a selective antagonist of A1 receptors, DPCPX serves as a crucial tool to differentiate between the effects mediated by A1 receptors and those of other adenosine receptor subtypes, helping to elucidate the specific roles of A1 receptors in various biological processes, including those influenced by adenosine amine congener. [, ]

8-(3-Chlorostyryl)caffeine (CSC)

Compound Description: 8-(3-Chlorostyryl)caffeine (CSC) acts as a selective antagonist for adenosine A2a receptors. [] When administered at a dose of 1.0 mg/kg, CSC partially blocks the protective effects of ischemic preconditioning in the retina, indicating that A2a receptors are involved in mediating the benefits of preconditioning. []

Relevance: While adenosine amine congener primarily targets A1 receptors, the fact that CSC, a selective A2a antagonist, can attenuate the protective effect of ischemic preconditioning suggests that the neuroprotective benefits observed in the retina may involve the synergistic activity of both A1 and A2a receptors. []

N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA)

Compound Description: N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) is an agonist that selectively activates adenosine A3 receptors. [] When present during prolonged hypoxia in a cardiac myocyte model, IB-MECA reduces the extent of hypoxia-induced injury in a dose-dependent manner. [] This protective effect was not affected by A1 antagonists, confirming its specific action on A3 receptors. []

Relevance: IB-MECA, with its selective action on A3 receptors, provides a counterpoint to the A1-mediated effects of adenosine amine congener. [] This comparison highlights the diverse pharmacological profiles within the adenosine receptor family and their potential for targeted therapeutic interventions.

2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (CI-IB-MECA)

Compound Description: 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (CI-IB-MECA) is a highly selective agonist for the adenosine A3 receptor. [] Like IB-MECA, CI-IB-MECA demonstrates a cardioprotective effect in a hypoxia-induced injury model of cardiac myocytes. [] This effect was blocked by selective A3 antagonists but not by A1 antagonists, further confirming its specific activity on A3 receptors. []

Relevance: The similar cardioprotective action of CI-IB-MECA to IB-MECA, both selective A3 agonists, reinforces the potential of targeting A3 receptors for therapeutic benefit in conditions like ischemia. [] Comparing these findings to the A1-mediated effects of adenosine amine congener underscores the distinct roles of different adenosine receptor subtypes in cardiac protection.

N6-Cyclohexyladenosine

Compound Description: N6-Cyclohexyladenosine is a selective agonist for adenosine A1 receptors. [] Although specific studies mentioned in these papers focus on its cardioprotective effects, N6-cyclohexyladenosine shares a similar mechanism of action with adenosine amine congener by activating A1 receptors. []

Relevance: As an A1 receptor agonist, N6-cyclohexyladenosine provides another example of a compound that could be studied alongside adenosine amine congener to further understand the therapeutic potential and potential side effects of activating the A1 receptor. [] Their shared mechanism of action suggests they may have comparable physiological and pharmacological profiles.

Overview

Adenosine amine congener, also known as ADAC (Adenosine Amine Congener), is a synthetic derivative of adenosine that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cancer treatment. This compound is classified as an adenosine receptor agonist, specifically targeting the A1 and A3 adenosine receptors, which are involved in various physiological processes including neuroprotection, modulation of inflammation, and regulation of cell proliferation.

Source and Classification

Adenosine amine congener is synthesized from adenosine or its derivatives. It falls under the category of purine analogs, which are compounds structurally similar to purines, the building blocks of nucleic acids. The classification of adenosine amine congener based on its receptor activity indicates its role as a selective agonist for certain adenosine receptors, particularly the A1 and A3 subtypes.

Synthesis Analysis

The synthesis of adenosine amine congener involves several key steps:

  1. Starting Materials: The synthesis typically begins with a precursor such as 6-chloropurine ribonucleoside.
  2. Functionalization: The precursor undergoes functionalization through various chemical reactions, including nucleophilic substitutions and coupling reactions.
  3. Coupling Reactions: One common method involves the use of carbodiimides to activate carboxylic acids for coupling with amines, allowing for the formation of amide bonds.
  4. Purification: The resulting products are purified using techniques such as chromatography to achieve high purity levels suitable for biological testing.

For instance, one study details the synthesis of biotin conjugates from the amine congener through HATU coupling reactions, yielding compounds that can be used for receptor characterization and detection .

Molecular Structure Analysis

The molecular structure of adenosine amine congener consists of a purine base (adenosine) linked to an amino group at specific positions that enhance its binding affinity to adenosine receptors. Key structural features include:

  • Purine Base: The core structure derived from adenine.
  • Amine Group: Typically attached to the ribose moiety or at other strategic positions to enhance receptor selectivity.
  • Functional Groups: Various functional groups can be introduced to modify pharmacological properties.

The detailed molecular formula and structural data can vary based on specific derivatives synthesized.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and functionalization of adenosine amine congener include:

  • Nucleophilic Substitution: This reaction is crucial for introducing amino groups at specific sites on the purine ring.
  • Coupling Reactions: These reactions facilitate the formation of complex structures by linking different moieties together.
  • Deprotection Steps: Often necessary to remove protecting groups that safeguard reactive sites during synthesis.

For example, one method describes using Sonogashira coupling to introduce alkynyl chains into the structure, enhancing its biological activity .

Mechanism of Action

The mechanism of action for adenosine amine congener involves its interaction with adenosine receptors:

  1. Receptor Binding: Upon administration, ADAC binds selectively to A1 and A3 receptors.
  2. Signal Transduction: This binding activates intracellular signaling pathways that mediate various physiological responses such as vasodilation, inhibition of neurotransmitter release, and modulation of cell survival.
  3. Cytotoxicity in Cancer Cells: Studies have shown that phosphorylation of ADAC is necessary for its cytotoxic effects in multiple myeloma cells, indicating that its mechanism may involve metabolic activation leading to apoptosis in malignant cells .
Physical and Chemical Properties Analysis

Adenosine amine congener exhibits several notable physical and chemical properties:

Quantitative analyses often include determining partition coefficients (log P) and pKa values to assess solubility and ionization characteristics.

Applications

Adenosine amine congener has several scientific applications:

  • Therapeutic Agent: It shows promise as a therapeutic agent in treating conditions such as multiple myeloma due to its cytotoxic effects on cancer cells .
  • Neuroprotection: Research indicates potential use in neuroprotective strategies against ischemic injury by promoting neuronal survival .
  • Research Tool: Its ability to selectively bind adenosine receptors makes it useful in research settings for studying receptor function and signaling pathways.
Introduction to Adenosine Signaling and ADAC

Adenosine Receptor Subtypes: A1, A2A, A2B, and A3 in Pathophysiology

Adenosine, an endogenous purine nucleoside, modulates critical physiological and pathological processes through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors exhibit distinct tissue distributions, signaling pathways, and pathophysiological roles:

  • A1 Receptors: Highly expressed in the brain (cortex, hippocampus, striatum), heart, and cochlea. They couple to Gi/o proteins, inhibiting adenylate cyclase and reducing cAMP production. This receptor confers neuroprotection by suppressing glutamate release, stabilizing calcium homeostasis, and reducing neuronal hyperexcitability during ischemia or metabolic stress [2] [7].
  • A2A Receptors: Predominant in striatal neurons and immune cells. Gs-coupled A2A activation stimulates cAMP, exacerbating excitotoxicity in neurodegeneration but offering anti-inflammatory effects in peripheral tissues [2].
  • A2B and A3 Receptors: Less studied in neural contexts, but A3 activation may induce dual neuroprotective or cytotoxic effects depending on agonist concentration [4].

Table 1: Adenosine Receptor Subtypes and Pathophysiological Roles

ReceptorG-Protein CouplingPrimary TissuesPathophysiological Significance
A1Gi/oBrain, Cochlea, HeartNeuroprotection, reduced excitotoxicity, cochlear rescue
A2AGsStriatum, Immune CellsNeuroinflammation modulation, potential exacerbation of excitotoxicity
A2BGs/GqLung, BladderInflammatory responses, limited neural roles
A3Gi/o/GqBrain, Immune CellsBiphasic effects: cytoprotection at low doses, apoptosis at high doses

ADAC as a Selective A1 Adenosine Receptor Agonist: Historical Development

Adenosine amine congener (ADAC; molecular formula C28H32N8O6, MW 576.6 g/mol) emerged from the "functionalized congener approach" pioneered by Jacobson et al. in the 1980s [4] [7]. This strategy aimed to design water-soluble adenosine derivatives with enhanced receptor specificity and minimal off-target effects. ADAC features a p-aminophenylethyl moiety linked to the N6 position of adenosine, optimizing A1 affinity (Ki ≈ 1–10 nM) while avoiding cardiovascular side effects like bradycardia or hypotension seen with earlier agonists (e.g., CPA) [4] [6]. Key milestones include:

  • Structural Optimization: The addition of a 2-aminoethylcarboxamide group improved water solubility and blood-brain barrier penetration versus non-functionalized agonists [7].
  • Cardiovascular Safety: At neuroprotective doses (100 μg/kg), ADAC exhibits no bradycardia or hypotension in gerbil and rat models, overcoming a major barrier to clinical translation [1] [4].
  • Receptor Selectivity: ADAC’s >500-fold selectivity for A1 over A2A/A3 receptors underpins its therapeutic precision [6].

Table 2: Key Properties of Adenosine Amine Congener (ADAC)

PropertySpecificationSignificance
Chemical NameN6-(4-[[[2-[(2-Aminoethyl)amino]-2-oxoethyl]phenyl]adenosineTargeted A1 affinity
CAS Registry96760-69-9Unique compound identifier
SelectivityA1 >> A2A, A2B, A3Minimizes off-target effects
SolubilitySoluble in DMSO (31.25 mg/mL) and acetic acidFacilitates in vivo administration
Development Era1980s–1990sProduct of functionalized congener approach

Rationale for ADAC in Targeted Neuroprotection and Cochlear Rescue

ADAC’s efficacy arises from its ability to activate A1 receptor-mediated pathways that counteract neuronal injury cascades:

  • Neuroprotection in Cerebral Ischemia: In gerbil models of forebrain ischemia, post-ischemic ADAC administration (100 μg/kg) within 30 min to 6 hours reduced hippocampal neuronal death by 70% and preserved spatial memory in Morris water maze tests. Notably, protection occurred without inducing hypothermia, a confounder in earlier adenosine therapies [1] [4]. Mechanistically, ADAC inhibits presynaptic glutamate release and stabilizes postsynaptic microtubule-associated protein 2 (MAP-2), maintaining cytoskeletal integrity [1].
  • Striatal Protection in Huntington’s Disease Models: In rats treated with the mitochondrial toxin 3-nitropropionic acid (3NP; mimicking Huntington’s pathology), ADAC (100 μg/kg/day) reduced striatal lesion volume by 40% and prevented dystonia. Electrophysiological recordings confirmed ADAC suppressed corticostriatal hyperexcitability, indicating presynaptic modulation of excitotoxicity [2] [5].
  • Cochlear Rescue: ADAC mitigates noise- and cisplatin-induced ototoxicity by:
  • Blocking voltage-gated calcium channels in hair cells, reducing oxidative stress and apoptosis.
  • Attenuating glutamate excitotoxicity in cochlear afferent synapses.In rat models, doses >50 μg/kg provided up to 21 dB protection against noise-induced hearing loss [3] [8].

Table 3: Efficacy of ADAC in Preclinical Disease Models

Disease ModelInterventionKey OutcomesProposed Mechanism
Forebrain Ischemia (Gerbils)100 μg/kg ADAC at 6–12 h post-ischemia85% neuronal survival vs. 50% in controls; preserved memoryMAP-2 stabilization, glutamate release inhibition
3NP Neurotoxicity (Rat Huntington’s)100 μg/kg/day ADAC during intoxication40% smaller lesions; prevention of dystoniaCorticostriatal synaptic modulation
Noise-Induced Hearing Loss (Rats)50–300 μg/kg/day ADAC for 5 daysUp to 21 dB threshold improvementCa2+ channel blockade, reduced oxidative stress
Cisplatin Ototoxicity (In vitro)1–10 μM ADACProtection of hair cells and strial marginal cellsSuppression of apoptotic pathways

Properties

CAS Number

96760-69-9

Product Name

Adenosine amine congener

IUPAC Name

N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide

Molecular Formula

C28H32N8O6

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1

InChI Key

JFRJCQJVFMHZOO-QZHHGCDDSA-N

SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Solubility

Soluble in DMSO

Synonyms

6-ADAC
ADAC agonist
adenosine amine congener
N(6)-((aminoethylamino)carbonyl)methylphenyladenosine
N(6)-(4-((((2-aminoethyl)amino)carbonyl)methyl)phenyl)adenosine

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Isomeric SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.